molecular formula C7H5ClF2O B1311658 1-Chloro-4-(difluoromethoxy)benzene CAS No. 81932-03-8

1-Chloro-4-(difluoromethoxy)benzene

Cat. No. B1311658
CAS RN: 81932-03-8
M. Wt: 178.56 g/mol
InChI Key: SYJQEQBXNOPBAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-(difluoromethoxy)benzene is a colorless to light-yellow liquid . It is primarily used as an intermediate in various chemical reactions.


Synthesis Analysis

The synthesis of 1-Chloro-4-(difluoromethoxy)benzene involves several chemical reactions. For instance, one method involves the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .


Molecular Structure Analysis

The molecular formula of 1-Chloro-4-(difluoromethoxy)benzene is C7H5ClF2O . The molecular weight is 178.57 g/mol .


Chemical Reactions Analysis

1-Chloro-4-(difluoromethoxy)benzene can undergo various chemical reactions. For example, it can react with chlorine in tetrachloromethane to yield different products . It can also react with sodium hydroxide in various solvents at 110℃ .


Physical And Chemical Properties Analysis

1-Chloro-4-(difluoromethoxy)benzene is a clear colorless liquid with an aromatic odor . It has a boiling point of 233.1±35.0 °C . The density is 1.3±0.1 g/cm^3 . It has a molar refractivity of 44.8±0.3 cm^3 . The compound has 2 H-bond acceptors and 0 H-bond donors .

Scientific Research Applications

Application 1: Synthesis of Trifluoromethylpyridines

  • Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using 1-Chloro-4-(difluoromethoxy)benzene, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
  • Results or Outcomes: Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Application 2: Direct Arylations of Heteroarenes

  • Summary of the Application: 1-Chloro-4-(difluoromethoxy)benzene is used in the direct arylations of heteroarenes . The introduction of a difluorobenzo[d][1,3]dioxole unit on heteroarenes is particularly interesting because of their presence on important pharmaceutical compounds such as Lumacaftor .

Safety And Hazards

1-Chloro-4-(difluoromethoxy)benzene is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H227, H302, H315, H319, and H335 . Precautionary statements include P210, P261, P301+P312, P302+P352, P304+P340, and P305+P351+P338 .

Future Directions

1-Chloro-4-(difluoromethoxy)benzene is primarily used as an intermediate in various chemical reactions. Its future directions could involve its use in the synthesis of more complex molecules in pharmaceutical, electronics, and specialized market applications .

properties

IUPAC Name

1-chloro-4-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJQEQBXNOPBAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451222
Record name 1-chloro-4-(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(difluoromethoxy)benzene

CAS RN

81932-03-8
Record name 1-chloro-4-(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-4-(difluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-4-(difluoromethoxy)benzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-4-(difluoromethoxy)benzene
Reactant of Route 4
1-Chloro-4-(difluoromethoxy)benzene
Reactant of Route 5
Reactant of Route 5
1-Chloro-4-(difluoromethoxy)benzene
Reactant of Route 6
Reactant of Route 6
1-Chloro-4-(difluoromethoxy)benzene

Citations

For This Compound
2
Citations
F Wang, L Zhang, J Zheng, J Hu - Journal of Fluorine Chemistry, 2011 - Elsevier
We have investigated the different chlorodifluoromethyl aryl ketones 1a–1g and sulfones 2a–2h as difluorocarbene reagents for O- and N-difluoromethylations. It was found that the …
Number of citations: 45 www.sciencedirect.com
M Epifanov - 2020 - open.library.ubc.ca
This thesis describes my contributions to the development of new synthetic methods that employ fluorinated reagents and/or access fluorinated motifs. In Chapter 2, investigations on di-…
Number of citations: 2 open.library.ubc.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.